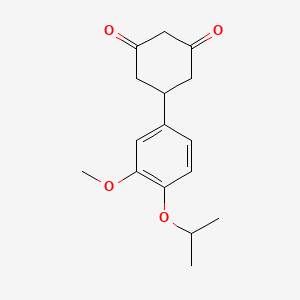

5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

5-(3-methoxy-4-propan-2-yloxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-10(2)20-15-5-4-11(8-16(15)19-3)12-6-13(17)9-14(18)7-12/h4-5,8,10,12H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEUSLXWERFDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180512 | |

| Record name | 1,3-Cyclohexanedione, 5-[3-methoxy-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-58-0 | |

| Record name | 1,3-Cyclohexanedione, 5-[3-methoxy-4-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 5-[3-methoxy-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Reduction of Substituted Resorcinol Derivatives

A patented process (US5744648A) describes the preparation of 1,3-cyclohexanedione derivatives by catalytic transfer hydrogenation of substituted resorcinols:

- Starting materials: Substituted resorcinol (e.g., 4-isopropoxy-3-methoxyresorcinol).

- Hydrogen donor: Sodium formate.

- Catalyst: 5% palladium on carbon (Pd/C).

- Solvent: Water or ethanol.

- Reaction conditions: pH 5-11, temperature 40-70 °C, reaction time 1-15 hours.

- Post-reaction treatment: Filtration to remove catalyst, acidification with concentrated HCl to pH ~3, cooling and stirring for 0.5-4 hours.

- Yield: Greater than 89% isolated yield of the cyclohexanedione product.

This method allows for high conversion (>98%) and selectivity (>96%) as monitored by HPLC. The reaction proceeds via reduction of the aromatic ring to the cyclohexanedione moiety while retaining the substituents on the phenyl ring, such as isopropoxy and methoxy groups.

| Parameter | Details |

|---|---|

| Catalyst | 5% Pd/C (0.5-10 wt%, typically 1-5%) |

| Hydrogen donor | Sodium formate (1.0-1.25 equivalents) |

| Solvent | Water or ethanol |

| Temperature | 40-70 °C |

| pH | 5-11 during reaction; acidified to ~3 post-reaction |

| Reaction time | 1-15 hours |

| Yield | >89% isolated yield |

| Analysis | HPLC, GC |

Multi-step Condensation and Cyclization Route

Another well-documented approach involves multi-step synthesis starting from isobutylideneacetone and ethyl malonate:

- Step 1: Aldol condensation between isobutylideneacetone and ethyl malonate.

- Step 2: Dieckmann-type intramolecular cyclization to form a cyclic β-ketoester.

- Step 3: Hydrolysis of the ester group to the corresponding acid.

- Step 4: Decarboxylation to yield 5-isopropyl-1,3-cyclohexanedione.

This method, reported in the Journal of the American Chemical Society (1950), provides a route to 5-substituted cyclohexanediones with alkyl substituents, which can be adapted to phenyl-substituted derivatives by using appropriately substituted precursors.

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1. Aldol condensation | Base-catalyzed | Isobutylideneacetone + ethyl malonate |

| 2. Dieckmann annulation | Intramolecular cyclization | Sodium hydride or base in ether solvent |

| 3. Ester hydrolysis | Acid or base catalyzed | Aqueous acid/base |

| 4. Decarboxylation | Thermal or acid-induced | Heating under reflux |

Single-Pot Synthesis of Substituted Cyclohexane-1,3-diones

A more recent patent (US8916723B2) discloses a one-pot synthesis method for substituted cyclohexane-1,3-dione derivatives:

- Starting from acetone and substituted aromatic precursors.

- Employing sequential condensation and cyclization steps in a single reactor.

- Use of acid/base catalysts to promote ring closure and substitution.

- This method reduces purification steps and improves overall efficiency.

Though the patent focuses on cyclohexane-1,3-dione derivatives broadly, it is applicable to compounds with phenyl substituents bearing alkoxy groups like isopropoxy and methoxy.

Research Findings and Analysis

- The catalytic hydrogenation method using Pd/C and sodium formate is highly efficient for converting substituted resorcinols into cyclohexanediones with high selectivity and yield. The reaction conditions are mild, and the process is scalable.

- Multi-step condensation and Dieckmann cyclization provide structural flexibility but involve more steps and purification challenges.

- Single-pot methods offer operational simplicity but require careful optimization of reaction parameters to control selectivity and yield.

- Stability of the substituted cyclohexanedione is influenced by the substituents on the phenyl ring and solvent choice, as the compound exists in equilibrium between keto and enol forms.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic reduction of resorcinol derivatives | Pd/C catalyst, sodium formate, mild conditions | High yield (>89%), high selectivity, scalable | Requires substituted resorcinol precursor |

| Multi-step condensation and cyclization | Aldol condensation, Dieckmann annulation, hydrolysis, decarboxylation | Flexible for various substituents | Multi-step, time-consuming, lower overall yield |

| Single-pot synthesis | One-pot reaction from acetone and aromatic precursors | Operational simplicity, fewer purification steps | Requires precise control, less reported for complex substituents |

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Cyclohexane-1,3-diol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key structural differences among analogues arise from substituents on the phenyl ring and modifications to the cyclohexane-1,3-dione core:

Notes:

- CD : Cyclohexane-1,3-dione.

- Substituents like isopropoxy (bulkier) or trifluoromethyl (electron-withdrawing) influence solubility, binding affinity, and metabolic stability.

Anticancer Activity

Compound 5c (2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione) demonstrated potent anticancer activity against human breast adenocarcinoma (LC50 = 10.3134 µg/ml) via strong binding to the 2ZOQ cancer protein (binding score: -9.1 kcal/mol) . The 4-bromo and diphenylpropyl groups likely enhance hydrophobic interactions with the target protein.

Neuroprotective Potential

Compound 26 (5-(3,5-bis(trifluoromethyl)phenyl)-CD) showed EC50 = 700 nM in a PC12-G93A-YFP assay for ALS but failed in vivo, highlighting the challenge of translating in vitro efficacy . The trifluoromethyl groups improve binding but may introduce toxicity, whereas the isopropoxy/methoxy combination in the target compound could offer a safer profile.

Biologische Aktivität

5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including data on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀O₄

- CAS Number : 1255147-58-0

- MDL Number : MFCD18064656

- Hazard Classification : Irritant

Biological Activity Overview

Research into the biological activity of this compound suggests various mechanisms through which it may exert its effects. Notably, studies have indicated that compounds with similar structures can inhibit specific enzymes, suggesting potential applications in pharmacology.

Enzyme Inhibition Studies

Recent investigations have focused on the inhibitory effects of this compound on various enzymes:

- Acetylcholinesterase (AChE) :

- Butyrylcholinesterase (BChE) :

- ALOX15 Activity :

The mechanisms through which this compound exerts its biological effects may involve:

- Allosteric Inhibition : Structural studies indicate that the compound may bind to allosteric sites on enzymes, altering their activity without directly competing with substrate binding .

- Molecular Docking Studies : In silico studies have shown that the compound can stably interact with active sites of target enzymes, suggesting a strong affinity and potential efficacy as an inhibitor .

Case Studies and Experimental Findings

A summary of relevant case studies is presented in the table below:

| Study | Compound Tested | Biological Target | IC50 Value | Findings |

|---|---|---|---|---|

| Study 1 | This compound | AChE | 0.22 µM | Significant inhibition observed |

| Study 2 | Related compounds | BChE | 0.42 µM | Competitive inhibition noted |

| Study 3 | ALOX15 inhibitors | Linoleate oxygenase | Variable (0.010 - 0.032) | Selective inhibition confirmed |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions, particularly the electronic and steric effects of substituents. The isopropoxy and methoxy groups on the phenyl ring influence reactivity due to their electron-donating properties, which can stabilize intermediates during cyclization. Key steps include:

- Temperature control : Maintain 60–80°C during the condensation phase to prevent side reactions.

- Catalyst selection : Use mild Lewis acids (e.g., ZnCl₂) to avoid over-oxidation of the dione moiety.

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate byproducts arising from incomplete substitution .

Advanced: How can researchers design experiments to elucidate the molecular interactions between this compound and its biological targets?

Methodological Answer:

A multi-disciplinary approach is recommended:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies to identify critical residues.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with fluoro groups) to assess electronic and steric contributions. Structural analogs in cyclohexane-dione derivatives show that para-substitutions significantly alter activity .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of isopropoxy (δ 1.2–1.4 ppm for CH₃ groups) and methoxy (δ 3.8–4.0 ppm) substituents.

- IR spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and aromatic C-O vibrations at 1250–1100 cm⁻¹.

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 331.1445) and fragmentation patterns to rule out impurities .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of cyclohexane-dione derivatives, such as this compound?

Methodological Answer:

Contradictions often arise from variability in experimental models or compound purity. Mitigation strategies include:

- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and validate with orthogonal assays (e.g., enzymatic vs. cell-based).

- Batch analysis : Ensure >98% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere.

- Meta-analysis : Cross-reference data with structural analogs (e.g., fluorophenyl-substituted diones) to identify trends in activity. For example, para-substitutions in similar compounds enhance binding affinity but reduce solubility .

Basic: How does the substitution pattern (isopropoxy vs. methoxy) influence the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity : The isopropoxy group increases logP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.

- Steric effects : Isopropoxy’s bulkiness may hinder interactions with planar binding pockets.

- Electronic effects : Methoxy’s electron-donating nature stabilizes aromatic rings, while isopropoxy’s inductive effects modulate reactivity. Comparative data from fluorophenyl analogs show that substitution position drastically alters bioactivity .

Advanced: What computational methods are suitable for predicting the metabolic stability of this compound?

Methodological Answer:

- In silico ADMET prediction : Tools like SwissADME or ADMET Predictor estimate CYP450 metabolism sites. The methoxy group is prone to demethylation, while the dione moiety may undergo glucuronidation.

- MD simulations : Analyze binding to human serum albumin (HSA) to predict plasma half-life.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in microsomal assays. Structural analogs suggest that cyclohexane-diones with bulky substituents exhibit slower hepatic clearance .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the dione ring.

- Light sensitivity : Protect from UV exposure using amber vials, as methoxy groups can undergo photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid deliquescence. Similar compounds show <5% degradation over 12 months under these conditions .

Advanced: How can researchers integrate this compound into a structure-based drug design framework?

Methodological Answer:

- Scaffold hopping : Use the dione core as a template to design analogs with improved target selectivity.

- Co-crystallization : Attempt X-ray crystallography with target proteins (e.g., COX-2 or 5-LOX) to identify key binding motifs.

- Free-energy perturbation (FEP) : Calculate relative binding energies of substituent modifications. For example, replacing methoxy with chloro groups in related compounds improved potency by 10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.